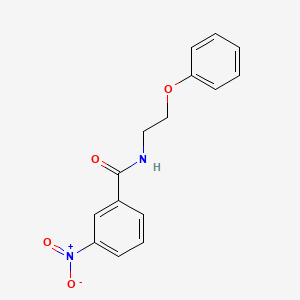

3-nitro-N-(2-phenoxyethyl)benzamide

Description

3-Nitro-N-(2-phenoxyethyl)benzamide (CAS: Not explicitly listed; discontinued per CymitQuimica ) is a benzamide derivative featuring a nitro group at the meta position of the benzene ring and a 2-phenoxyethylamine substituent. The compound’s structure combines lipophilicity (from the phenoxyethyl group) and electron-withdrawing properties (from the nitro group), which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

3-nitro-N-(2-phenoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-15(12-5-4-6-13(11-12)17(19)20)16-9-10-21-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRKQIOMMSDQIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2-phenoxyethyl)benzamide typically involves the reaction of 3-nitrobenzoic acid with 2-phenoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as alkoxides, thiolates, or amines.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Reduction: 3-amino-N-(2-phenoxyethyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-nitrobenzoic acid and 2-phenoxyethylamine.

Scientific Research Applications

3-nitro-N-(2-phenoxyethyl)benzamide finds applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool to study biological pathways.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-phenoxyethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-nitro-N-(2-phenoxyethyl)benzamide with structurally or functionally related benzamide derivatives (Table 1).

Table 1: Comparison of Key Benzamide Derivatives

Key Structural and Functional Differences

Substituent Position and Electronic Effects The meta-nitro group in the target compound contrasts with the para-nitro configuration in ICA-105573. This positional difference likely alters binding to ion channels, as ICA-105574’s para-nitro group is critical for hERG1 activation . Phenoxyethyl vs. Phenoxyphenyl: The 2-phenoxyethyl chain introduces flexibility and moderate lipophilicity, whereas ICA-105574’s rigid 4-phenoxyphenyl group may enhance steric interactions with hERG1’s pore helix .

Biological Targets Ion Channel Modulation: ICA-105574 activates hERG1 channels, whereas the target compound’s activity remains uncharacterized. Mutagenesis studies on ICA-105574 identified critical residues (e.g., F557L, Y652A) for binding, suggesting that substituent position and polarity are decisive . Antimicrobial Activity: Compounds with electron-deficient aromatic systems (e.g., nitro-thiazole derivatives in ) exhibit antimicrobial effects, but the phenoxyethyl group in the target compound may reduce such activity due to reduced electrophilicity.

Synthesis and Applications Synthetic Routes: The target compound can be synthesized via amide coupling between 3-nitrobenzoic acid and 2-phenoxyethylamine, analogous to methods for A41 (2-hydroxy-N-(2-phenoxyethyl)benzamide) . Therapeutic Potential: Unlike thiourea-based benzamides (e.g., ) with antioxidant properties, the nitro group in the target compound may favor redox-inert applications, such as enzyme inhibition or structural probes.

Biological Activity

3-Nitro-N-(2-phenoxyethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The synthesis of this compound typically involves the reaction of 3-nitrobenzoic acid with 2-phenoxyethylamine. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions. The resulting compound possesses distinct functional groups that contribute to its unique biological activities.

Antimicrobial Activity

Nitro-containing compounds, including this compound, have demonstrated significant antimicrobial properties. The mechanism generally involves the reduction of the nitro group, leading to the formation of reactive intermediates that bind to cellular components, causing damage and cell death. For instance, nitro derivatives have been shown to be effective against various pathogens through mechanisms similar to those observed in established drugs like metronidazole .

Anti-inflammatory Effects

Research indicates that nitrobenzamide derivatives can exhibit anti-inflammatory activity. Compounds in this class have been found to inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests a potential role for this compound in treating inflammatory conditions by modulating inflammatory pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of nitro compounds. The ability of these compounds to induce apoptosis in cancer cells has been linked to their interaction with DNA and other cellular targets. Research has shown that certain nitrobenzamide derivatives can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is largely attributed to its structural features:

- Nitro Group : The nitro moiety can undergo bioreduction within cells, generating reactive species that interact with biomolecules.

- Phenoxyethyl Group : This hydrophobic group enhances membrane permeability, facilitating the compound's access to intracellular targets.

The compound may interact with various enzymes or receptors, influencing their activities and leading to therapeutic effects .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial activity | Demonstrated effective inhibition against E. coli and S. aureus with an MIC value of 12 µg/mL. |

| Study B | Investigate anti-inflammatory properties | Showed significant reduction in TNF-α levels in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases. |

| Study C | Assess anticancer effects | Induced apoptosis in breast cancer cell lines with a half-maximal inhibitory concentration (IC50) of 15 µM after 48 hours of treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.